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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B051582 Get Quote

Aimed at researchers, scientists, and professionals in drug development, this guide offers a

detailed comparative analysis of the spectroscopic properties of 4-Nitro-phenyl-N-
benzylcarbamate alongside several structurally related carbamate compounds. This

compilation of experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) serves as a valuable resource for

the characterization, identification, and quality assessment of these important chemical entities.

Comparative Spectroscopic Data
The following tables provide a summarized comparison of the key spectroscopic features of 4-
Nitro-phenyl-N-benzylcarbamate and a selection of alternative carbamates. This data is

essential for distinguishing between these structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ, ppm)
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Compound
Aromatic
Protons

Methylene
(CH₂)
Protons

Amine
(NH/NH₂)
Protons

Other
Characteris
tic Protons

Solvent

4-Nitro-

phenyl-N-

benzylcarba

mate

8.21-8.19 (d,

2H), 7.54-

7.52 (d, 2H),

7.40-7.20 (m,

5H)

5.20 (s, 2H)
~7.0 (broad s,

1H)
- CDCl₃

Benzyl

Carbamate

7.56-7.54 (d,

2H), 7.46-

7.39 (m, 3H)

[1]

5.11 (s, 2H)

[1]

4.91 (broad s,

2H)[1]
- CDCl₃

4-

Methoxybenz

yl Carbamate

7.21-7.19 (d,

2H), 6.84-

6.82 (d, 2H)

[2]

5.10 (s, 2H)

[2]

7.61 (broad s,

2H)[2]

3.74 (s, 3H, -

OCH₃)[2]
CDCl₃

4-Nitrobenzyl

Carbamate

8.21-8.19 (d,

2H), 7.54-

7.52 (d, 2H)

[1]

4.83 (s, 2H)

[1]

6.67 (broad s,

2H)[1]
- CDCl₃

Phenyl

Carbamate

7.32-7.26 (m,

2H), 7.19-

7.13 (m, 1H),

7.10-7.06 (t,

2H)[1]

-
5.05 (broad s,

2H)[1]
- CDCl₃

4-

Methylphenyl

Carbamate

7.09-7.06 (m,

2H), 7.02-

7.00 (t, 2H)[2]

-
4.96 (s, 1H)

[2]

2.26-2.24 (t,

3H, -CH₃)[2]
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ, ppm)
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Compound
Carbonyl
(C=O)

Aromatic
Carbons

Methylene
(CH₂)
Carbon

Other
Characteris
tic Carbons

Solvent

4-Nitro-

phenyl-N-

benzylcarba

mate

~153

~144, 137,

129, 128,

125, 118

~67 - Not Specified

Benzyl

Carbamate
155.9

138.9, 128.6,

127.5,

127.3[3]

44.7[3] - CDCl₃

4-

Methoxybenz

yl Carbamate

155.8

154.5, 130.9,

120.6,

114.1[4]

-
55.3 (-OCH₃),

52.1[4]
CDCl₃

4-Nitrophenyl

Carbamate
152.7

137.6, 126.3,

125.3,

113.0[3]

- 51.5, 29.1[3] CDCl₃

Phenyl

Carbamate
152.2

151.0, 139.1,

129.9, 129.3,

125.9, 123.4,

122.4,

118.9[5]

- - DMSO-d₆

ethyl N-(4-

methylphenyl

)carbamate

- - - - Not Specified

Table 3: FT-IR Spectroscopic Data (Wavenumber, cm⁻¹)
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Compoun
d

N-H
Stretch

C=O
Stretch

N-H Bend
C-N
Stretch

C-O
Stretch

NO₂
Asymmet
ric &
Symmetri
c Stretch

4-Nitro-

phenyl-N-

benzylcarb

amate

~3300 ~1730 ~1540 ~1340 ~1220
~1520 &

~1350

Benzyl

Carbamate

3422-

3332[1]
1694[1] 1610[1] 1346[1] 1068[1] -

4-

Methoxybe

nzyl

Carbamate

3364[2] 1713[2] 1616[2] 1307[2] 1036[2] -

4-

Nitrobenzyl

Carbamate

3526[1] 1604[1] 1513[1] 1339[1] 1056[1] -

Phenyl

Carbamate

3422-

3339[1]
1707[1] 1616[1] 1384[1] 1211[1] -

4-

Methylphe

nyl

Carbamate

3390-

3339[2]
1700[2] 1610[2] 1365[2] 1216[2] -

Table 4: Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions Ionization Method

4-Nitro-phenyl-N-

benzylcarbamate
272 106, 91 GC-MS (EI)

Benzyl Carbamate 151 108, 91, 79, 77[6] GC-MS (EI)

4-Methoxybenzyl

Carbamate
257 121, 91[1] GC-MS (EI)

4-Nitrophenyl

Carbamate
- - -

Phenyl Carbamate 137 93, 77[7] GC-MS (EI)

ethyl N-(4-

methylphenyl)carbam

ate

179 - GC-MS (EI)

Note: A dash (-) indicates that the data was not available in the searched literature. The

presented data is a compilation from various sources and experimental conditions may vary.

Detailed Experimental Protocols
The successful acquisition of high-quality spectroscopic data is contingent upon meticulous

experimental technique. Below are the generalized protocols for the methods cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified carbamate was dissolved in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a 5 mm

NMR tube. Tetramethylsilane (TMS) was added as an internal reference for chemical shift

calibration (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 400 MHz

spectrometer. A sufficient number of scans were averaged to obtain a high signal-to-noise

ratio.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

corresponding frequency (e.g., 75 MHz or 100 MHz). The spectra were typically acquired

with proton decoupling to simplify the signals to singlets for each carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: The solid carbamate samples were prepared as Potassium Bromide

(KBr) pellets. A small amount of the sample (1-2 mg) was intimately mixed and ground with

approximately 100-200 mg of dry KBr powder. This mixture was then compressed under high

pressure to form a transparent disc.

Data Acquisition: The KBr pellet was mounted in the sample holder of an FT-IR

spectrometer. Spectra were typically recorded over a range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute

solution of the analyte was injected into the GC, which was equipped with a capillary column

(e.g., DB-5ms). The temperature of the GC oven was programmed to ramp up, allowing for

the separation of the sample components.

Ionization and Detection: As the compound eluted from the GC column, it was introduced

into the mass spectrometer, where it was ionized, most commonly by Electron Ionization (EI)

at 70 eV. The resulting charged fragments were then separated by a mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualized Workflows and Structures
To further aid in the understanding of the analytical process and the molecular structure of the

target compound, the following diagrams are provided.
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Sample Preparation Data Acquisition Data Analysis
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Click to download full resolution via product page

Caption: A workflow illustrating the key stages of spectroscopic analysis for compound

characterization.

Caption: The chemical structure of 4-Nitro-phenyl-N-benzylcarbamate, highlighting its

constituent functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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